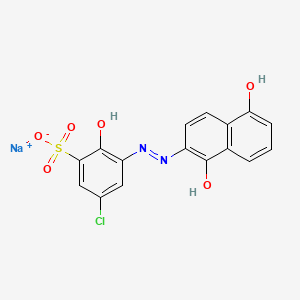

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate

Description

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate (CAS 3618-60-8), commonly known as Mordant Black 7 or Acid Mordant Black 7, is a synthetic azo dye with the molecular formula C₁₆H₁₀ClN₂NaO₆S. This compound features a naphthyl-azo-benzene sulfonate backbone, substituted with hydroxyl (-OH), chloro (-Cl), and sulfonate (-SO₃⁻) groups. Its structure enables strong coordination with metal ions (e.g., chromium, aluminum), making it a critical dye for wool, silk, and nylon in textile industries . The sulfonate group enhances water solubility, while the azo (-N=N-) linkage provides intense coloration. Regulatory registrations under EINECS 264-558-9 (pre-registration in 2018) highlight its compliance with EU chemical safety standards .

Properties

CAS No. |

3618-60-8 |

|---|---|

Molecular Formula |

C16H11ClN2NaO6S |

Molecular Weight |

417.8 g/mol |

IUPAC Name |

sodium;5-chloro-3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C16H11ClN2O6S.Na/c17-8-6-12(16(22)14(7-8)26(23,24)25)19-18-11-5-4-9-10(15(11)21)2-1-3-13(9)20;/h1-7,20-22H,(H,23,24,25); |

InChI Key |

ZLMFFZBEIZANSS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)C(=C1)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate typically involves a diazot

Biological Activity

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate, with the CAS number 3618-60-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C₁₆H₁₀ClN₂NaO₆S

- Molecular Weight : 416.768 g/mol

- LogP : 5.0103 (indicating lipophilicity)

- PSA (Polar Surface Area) : 150.99 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Antioxidant Activity

Research indicates that Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related damage in cells.

Anti-inflammatory Effects

Several studies have highlighted the compound's anti-inflammatory potential. For instance, in a model of xylene-induced ear swelling in mice, the compound showed significant reduction in inflammation comparable to established anti-inflammatory agents like diclofenac sodium. This suggests that it may act by inhibiting pro-inflammatory cytokines or pathways involved in inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated inhibition of bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate antibacterial activity.

Cytotoxicity

While exploring its therapeutic potential, cytotoxicity studies are crucial. The compound was tested against several cancer cell lines, where it exhibited selective cytotoxicity. The IC₅₀ values varied significantly among different cell lines, indicating a need for further exploration of its mechanisms of action and potential as an anticancer agent.

Study 1: Anti-inflammatory Model

In a controlled study involving carrageenan-induced paw edema in rats, Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate was administered at varying doses. Results indicated a dose-dependent reduction in edema formation, highlighting its potential as an effective anti-inflammatory agent.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound reported the following MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its efficacy.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₀ClN₂NaO₆S

- Molecular Weight : 416.77 g/mol

- CAS Number : 3618-60-8

The compound features an azo group (-N=N-) which is critical for its dyeing properties. The sulfonate group enhances water solubility, making it suitable for application in aqueous environments.

Textile Industry

The primary application of sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate lies in the textile industry as a dye and mordant .

- Dyeing Process : The compound interacts with textile fibers, allowing for effective dye uptake due to its enhanced solubility and affinity for the fiber surfaces. This results in vibrant and stable colors that resist fading from light and washing.

- Mordant Properties : As a mordant, it helps fix dyes onto fabrics, improving color fastness and overall durability of the dyed material.

Analytical Chemistry

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate is also employed in analytical chemistry:

- Colorimetric Analysis : Its intense coloration allows it to be used as a colorimetric reagent for detecting various analytes. The absorbance properties can be leveraged to quantify substances in solution through spectrophotometric methods.

- Chromatography : The compound's stability makes it suitable for use in chromatographic techniques where it can serve as a marker or indicator.

Biomedical Applications

Research is exploring the potential biomedical applications of sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate:

- Drug Delivery Systems : Its chemical structure may allow it to be integrated into drug delivery systems where controlled release of therapeutic agents is required.

- Antimicrobial Properties : Preliminary studies suggest that azo dyes can exhibit antimicrobial activity, making this compound a candidate for further research in developing antimicrobial textiles or coatings.

Case Study 1: Textile Dyeing Efficiency

A study evaluated the dyeing efficiency of sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate on cotton fabrics. The results indicated that fabrics dyed with this compound had higher color fastness ratings compared to those dyed with traditional dyes. This was attributed to the effective bonding between the dye and the cellulose fibers.

Case Study 2: Analytical Applications

In a colorimetric assay developed for phenolic compounds, sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate was used as a reagent. The assay demonstrated high sensitivity and specificity for detecting low concentrations of phenolic contaminants in water samples.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects :

- The chloro group in Mordant Black 7 (C5) enhances electron-withdrawing effects, stabilizing the azo bond and improving metal-binding affinity compared to Mordant Black 9 .

- Nitro groups (e.g., in Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzenesulphonate) increase photostability but reduce water solubility .

Application Specificity: Mordant Black 7 outperforms Mordant Black 9 in acidic dye baths due to its chloro substituent, which prevents premature hydrolysis during metal mordanting . Solvent Black 3 lacks sulfonate groups, making it unsuitable for aqueous systems but ideal for non-polar matrices .

Regulatory and Safety Profiles :

- Mordant Black 7 is pre-registered under REACH (2018), whereas chromium-complex dyes like CI 18736 (CAS 6408-26-0) face restrictions in cosmetics due to heavy metal content .

Performance in Textile Dyeing

Table 2: Dye Performance Metrics

| Parameter | Mordant Black 7 | Mordant Black 9 | Solvent Black 3 |

|---|---|---|---|

| Wash Fastness | Excellent (Grade 4-5) | Good (Grade 3-4) | Poor (Grade 1-2) |

| Lightfastness | Moderate (Grade 3) | Moderate (Grade 3) | Excellent (Grade 5) |

| Metal Affinity | High (Cr³⁺, Al³⁺) | Moderate (Al³⁺) | None |

| pH Stability | Stable (pH 2–6) | Degrades above pH 5 | Stable (all pH) |

Analysis:

- Mordant Black 7’s superior wash fastness stems from strong sulfonate-metal coordination, reducing dye leaching .

- Solvent Black 3’s lightfastness is attributed to its non-polar structure, resisting UV degradation .

Regulatory and Industrial Relevance

- Chromium-based analogs (e.g., CI 18736) are declining in use due to toxicity concerns, favoring safer alternatives like Mordant Black 7 .

Q & A

Q. What are the standard synthesis routes for Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate, and how is purity validated?

The compound is synthesized via diazotization and coupling reactions. A typical route involves coupling 5-chloro-2-hydroxybenzenesulphonic acid with 1,5-dihydroxy-2-naphthylamine under controlled pH (8–10) and temperature (0–5°C). Post-synthesis, purity is validated using:

- Thin-Layer Chromatography (TLC) with chloroform:methanol (7:3) to monitor reaction progress .

- High-Performance Liquid Chromatography (HPLC) with UV detection at λmax ≈ 480 nm (characteristic azo chromophore absorption) .

- Elemental Analysis to confirm molecular formula (C₁₆H₁₀ClN₂NaO₆S) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Key techniques include:

- UV-Vis Spectroscopy : Identifies λmax shifts due to azo-hydrazone tautomerism (e.g., 450–520 nm in aqueous vs. non-polar solvents) .

- FT-IR Spectroscopy : Detects sulfonate (S=O stretching at 1180–1200 cm⁻¹) and hydroxyl groups (broad band ~3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons on aromatic rings and confirms substituent positions (e.g., chlorine at position 5 on the benzene ring) .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the compound’s coordination with metal ions (e.g., Cr³⁺), and how are they resolved?

The compound acts as a chelating agent for transition metals, but inconsistent stoichiometry in Cr³⁺ complexes has been reported. Mitigation strategies include:

- pH Control : Maintaining pH 4–6 to stabilize the azo-chromium complex .

- Spectrophotometric Titration : Monitoring absorbance changes (e.g., bathochromic shifts from 480 nm to 580 nm) to determine binding ratios .

- X-Ray Diffraction (XRD) : Resolving crystal structures to confirm coordination geometry .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium (azo vs. hydrazone forms), and what analytical methods resolve discrepancies?

Contradictory UV-Vis data in literature arise from solvent-dependent tautomerism. Methodological recommendations:

- Solvent Screening : Compare λmax in polar (water, λ ≈ 480 nm) vs. apolar solvents (DMSO, λ ≈ 520 nm) .

- pH-Dependent Studies : Use buffers (pH 2–12) to track tautomer shifts via spectrophotometry .

- Computational Modeling : Apply density functional theory (DFT) to predict dominant tautomers under specific conditions .

Q. What are the stability limits of this compound under high-temperature or oxidative conditions, and how are degradation products analyzed?

Stability studies reveal decomposition above 200°C or in strong oxidizers (e.g., H₂O₂). Analytical workflows include:

- Thermogravimetric Analysis (TGA) : Track mass loss at elevated temperatures .

- LC-MS/MS : Identify sulfonate cleavage products (e.g., 5-chloro-2-hydroxybenzenesulphonic acid) .

- Electron Paramagnetic Resonance (EPR) : Detect free radicals formed during oxidative degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Discrepancies stem from hydration states or impurities. Best practices:

Q. Why do computational models of the compound’s electronic properties sometimes conflict with experimental spectra?

Common issues include inadequate basis sets or solvent effects in DFT. Solutions:

- Implicit Solvent Models : Incorporate solvent polarity in simulations .

- Time-Dependent DFT (TD-DFT) : Improve prediction of excited-state transitions (e.g., azo π→π*) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data

| Technique | Parameters | Observations |

|---|---|---|

| UV-Vis | λmax = 480 nm (H₂O) | Azo tautomer dominance |

| FT-IR | 1180 cm⁻¹ (S=O) | Confirms sulfonate group |

| ¹H NMR | δ 7.8–8.2 ppm (aromatic protons) | Matches naphthyl substituents |

Q. Table 2. Stability Under Stress Conditions

| Condition | Result | Method |

|---|---|---|

| 200°C, air | 10% mass loss (TGA) | Decomposition onset |

| 0.1 M H₂O₂, pH 7 | LC-MS detects sulfonate cleavage | Oxidative degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.